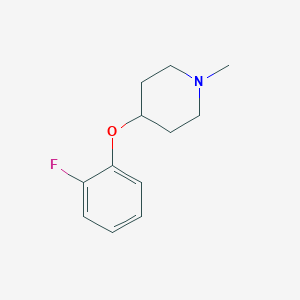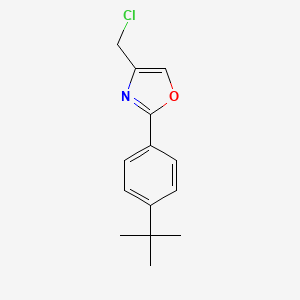![molecular formula C22H31N3O4 B8643622 tert-butyl 7-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]indole-1-carboxylate](/img/structure/B8643622.png)
tert-butyl 7-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]indole-1-carboxylate
描述
tert-butyl 7-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]indole-1-carboxylate is a complex organic compound that features an indole core substituted with a piperazine ring The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]indole-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the piperazine ring. The tert-butoxycarbonyl group is then added to protect the piperazine nitrogen. The final step involves esterification to introduce the tert-butyl ester group.
Preparation of Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the indole core is replaced by the piperazine ring.
Protection with Tert-butoxycarbonyl Group: The piperazine nitrogen is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group on the indole core with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
tert-butyl 7-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The Boc-protected piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated piperazine derivatives.
科学研究应用
tert-butyl 7-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]indole-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a building block in organic synthesis.
作用机制
The mechanism of action of tert-butyl 7-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]indole-1-carboxylate involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The Boc-protected piperazine ring can enhance the compound’s stability and bioavailability, allowing it to exert its effects more efficiently.
相似化合物的比较
Similar Compounds
3-{[4-(tert-Butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid: Similar structure with a benzoic acid core instead of an indole core.
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid: Contains an acetic acid moiety instead of an indole core.
4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid: Similar structure with a benzoic acid core.
Uniqueness
The uniqueness of tert-butyl 7-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]indole-1-carboxylate lies in its indole core, which imparts distinct chemical and biological properties. The combination of the indole core with the Boc-protected piperazine ring and tert-butyl ester group makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C22H31N3O4 |
|---|---|
分子量 |
401.5 g/mol |
IUPAC 名称 |
tert-butyl 7-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]indole-1-carboxylate |
InChI |
InChI=1S/C22H31N3O4/c1-21(2,3)28-19(26)24-14-12-23(13-15-24)17-9-7-8-16-10-11-25(18(16)17)20(27)29-22(4,5)6/h7-11H,12-15H2,1-6H3 |
InChI 键 |
JSTLHQTWGRKMJW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC3=C2N(C=C3)C(=O)OC(C)(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

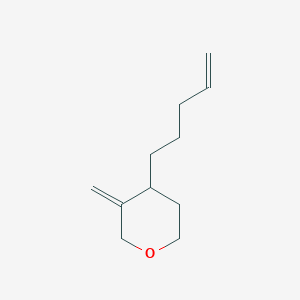
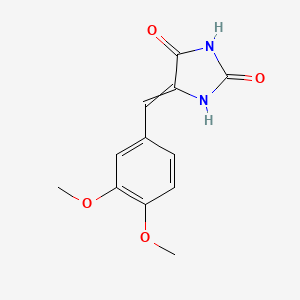
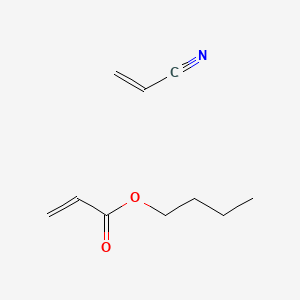
![1-[5-(Benzyloxy)pyridin-2-yl]piperazine](/img/structure/B8643564.png)


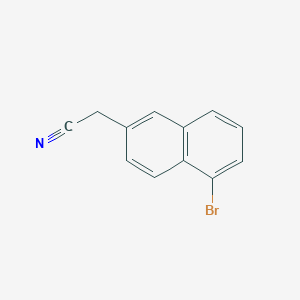

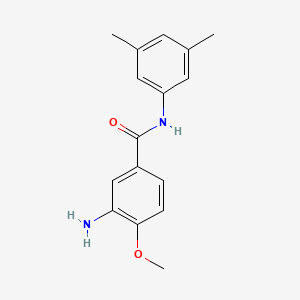
![5-{[(4-Methoxyphenyl)methyl]sulfanyl}-2H-tetrazole](/img/structure/B8643603.png)
